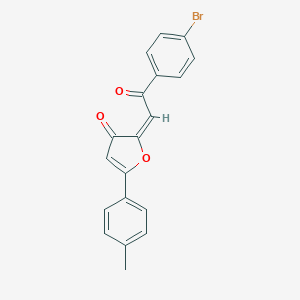
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone, commonly known as BMF, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a furanone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of BMF is not fully understood, but it is believed to exert its biological effects through multiple pathways. BMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Additionally, BMF has been shown to induce cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce inflammation, and exhibit antimicrobial activity. Additionally, BMF has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival.
Advantages and Limitations for Lab Experiments
BMF has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. Additionally, it exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using BMF in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the synthesis method for BMF can be improved to increase the yield and purity of the compound.
Future Directions
There are several future directions for research on BMF. One area of interest is the development of BMF as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. Additionally, the antimicrobial activity of BMF could be further explored for the development of new antibiotics. Finally, the potential use of BMF as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as arthritis and colitis, could also be investigated.
Synthesis Methods
The synthesis of BMF involves the reaction of 4-bromobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst, such as piperidine, to form the intermediate 2-(4-bromophenyl)-2-oxoacetic acid. This intermediate is then cyclized to form BMF under acidic conditions. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
BMF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for drug development. BMF has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, BMF has exhibited antimicrobial activity against various bacterial and fungal strains.
properties
CAS RN |
139292-29-8 |
|---|---|
Product Name |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone |
Molecular Formula |
C60H92N8O11 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
InChI Key |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
synonyms |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)